molecular formula C14H19NO4 B063470 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde CAS No. 186191-09-3

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde

Cat. No.: B063470
CAS No.: 186191-09-3
M. Wt: 265.3 g/mol
InChI Key: PPGOJWNQUOMSLT-UHFFFAOYSA-N
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Description

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde is a sophisticated bifunctional organic building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzaldehyde core strategically substituted with a methoxy group and a 2-morpholinoethoxy side chain, creating a versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its role as a key intermediate in the construction of small molecule inhibitors, particularly for protein kinases. The aldehyde group serves as a critical handle for synthetic elaboration via condensation reactions (e.g., forming Schiff bases, oximes, or hydrazones) or nucleophilic addition, allowing for the facile introduction of diverse pharmacophores. Simultaneously, the morpholine ring, a common motif in bioactive compounds, contributes to solubility and can engage in key hydrogen-bonding interactions with biological targets. This makes the reagent exceptionally valuable for developing compound libraries aimed at probing oncological, neurological, and inflammatory pathways. Researchers utilize this aldehyde specifically in the synthesis of potential therapeutic agents, where its structure can be incorporated to modulate selectivity and potency. Our product is supplied with guaranteed high purity and consistency to ensure reliable and reproducible results in your synthetic campaigns.

Properties

IUPAC Name

4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-13-3-2-12(11-16)10-14(13)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGOJWNQUOMSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390650
Record name 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186191-09-3
Record name 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzaldehyde Core

Morpholine-Linked Derivatives

4-Methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde (CAS: 861453-11-4)

  • Structure : Features a propoxy linker (instead of ethoxy) between the benzaldehyde and morpholine.
  • Impact : The longer alkyl chain increases lipophilicity (logP) and may alter binding affinity in kinase targets .
  • Application : Used in anticancer research, particularly as a precursor for kinase inhibitor impurities .

4-Methoxy-3-(3-morpholinpropoxy)benzaldehyde Synthesis: Prepared via nucleophilic substitution reactions similar to those described for 4-(benzyloxy)-3-phenethoxybenzaldehyde .

Non-Morpholine Substituents

4-Methoxy-3-(trifluoromethyl)benzaldehyde (CAS: 50823-87-5)

  • Structure : Replaces the morpholine-ethoxy group with a trifluoromethyl (-CF₃) group.
  • Properties : The electron-withdrawing -CF₃ group reduces electron density on the aromatic ring, increasing electrophilicity of the aldehyde. This enhances reactivity in condensation reactions (e.g., Wittig reactions) .
  • Application : Intermediate in agrochemicals and fluorinated drug candidates .

4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde (CAS: 145654-01-9)

  • Structure : Contains a propargyloxy group (-O-CH₂-C≡CH).
  • Reactivity : The alkyne enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis .

3-Allyloxy-4-methoxybenzaldehyde (CAS: 18075-40-6)

  • Structure : Substitutes the morpholine-ethoxy with an allyloxy group (-O-CH₂-CH=CH₂).
  • Utility : The allyl group allows for further functionalization via thiol-ene reactions or oxidation to epoxides .

Physicochemical and Structural Comparisons

Table 1: Key Properties of Selected Analogs
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent logP* Application
4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde 6131-05-1 C₁₄H₁₉NO₄ 265.30 Morpholine-ethoxy 0.98 Kinase inhibitors
4-Methoxy-3-(trifluoromethyl)benzaldehyde 50823-87-5 C₉H₇F₃O₂ 204.15 -CF₃ 1.75 Fluorinated drug synthesis
4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde 145654-01-9 C₁₁H₁₀O₃ 190.20 Propargyloxy 1.20 Bioconjugation
3-Ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde 428847-37-4 C₁₂H₁₂O₃ 204.22 Ethoxy + propargyloxy 1.50 Anticancer chalcones

*Predicted using PubChem data and ChemAxon tools.

Biological Activity

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde is a synthetic compound with potential biological activities. Its structural characteristics, particularly the presence of a methoxy group and a morpholine moiety, suggest various applications in medicinal chemistry, including antimicrobial and antiproliferative properties. This article reviews the biological activity of this compound, drawing on available research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₉NO₄, with a molecular weight of 265.31 g/mol. Its structure features a benzaldehyde core substituted with a methoxy group and a morpholine-ethoxy side chain. The compound can be synthesized through the reaction of 4-methoxybenzaldehyde with 2-(morpholin-4-yl)ethanol.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₉NO₄
Molecular Weight265.31 g/mol
Melting Point196–197 °C
CAS Number6131-05-1

Antiproliferative Activity

The antiproliferative effects of benzaldehyde derivatives are well-documented, particularly in cancer research. Compounds containing methoxy groups have been identified as tubulin polymerization inhibitors, leading to G2/M cell cycle arrest in human cancer cells. The presence of the methoxy group in this compound suggests potential activity in inhibiting cancer cell proliferation.

Table 2: Antiproliferative Activity of Related Compounds

Compound NameActivity TypeTarget Organism/Cell Type
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoateAntiproliferativeHuman cancer cells
Compound 7bAntimicrobialBacillus subtilis

The mechanism of action for compounds like this compound typically involves interactions with biological targets such as enzymes and receptors. These interactions can modulate cellular pathways critical for microbial growth or cancer cell proliferation. However, detailed mechanistic studies specific to this compound remain to be fully elucidated.

Applications

The potential applications of this compound span several fields:

  • Pharmaceutical Development : As an antimicrobial agent or anticancer compound.
  • Chemical Synthesis : Serving as a building block in organic synthesis.
  • Chemosensors : Potential use in the development of selective sensors for metal ions due to its structural properties.

Q & A

Q. What are the established synthetic routes for 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde, and what key reaction parameters influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted benzaldehyde precursor (e.g., 3-hydroxy-4-methoxybenzaldehyde) with 2-morpholinoethyl chloride in the presence of a base like potassium carbonate. Reaction parameters critical for optimizing yield include:

  • Temperature : 60–80°C (prevents side reactions like over-alkylation).
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Molar ratio : A 1.2:1 excess of the morpholine derivative ensures complete substitution .
  • Purification : Column chromatography (hexane/ethyl acetate gradient) removes unreacted morpholine byproducts .

Q. How is the structure of this compound validated, and what analytical techniques are essential?

Answer: Structural confirmation requires a combination of:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 9.8–10.1 ppm (aldehyde proton), δ 3.5–4.1 ppm (morpholine-OCH₂CH₂), and δ 3.7–3.9 ppm (methoxy group) .
    • ¹³C NMR : Signals for aldehyde carbon (~190 ppm), morpholine carbons (45–70 ppm), and methoxy carbon (~56 ppm) .
  • Mass spectrometry : Molecular ion peak [M+H]⁺ matches the theoretical molecular weight (C₁₄H₁₉NO₄: 265.30 g/mol) .
  • X-ray crystallography (if crystalline): SHELX software refines bond lengths and angles, confirming spatial arrangement .

Q. What are the common functional group transformations possible with this benzaldehyde derivative?

Answer: The aldehyde group is reactive toward:

  • Reduction : Sodium borohydride converts it to the corresponding alcohol (useful for prodrug synthesis).
  • Condensation : Schiff base formation with amines (e.g., hydrazines for triazole synthesis) .
  • Oxidation : Controlled oxidation with KMnO₄ yields the carboxylic acid derivative, though overoxidation must be avoided .
    The morpholinoethoxy group is stable under mild acidic/basic conditions but may hydrolyze under strong reflux .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer: Discrepancies in NMR or MS data often arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts aldehyde proton signals by 0.2–0.3 ppm.
  • Impurity profiles : Unreacted starting materials (e.g., residual morpholine) can obscure peaks. Mitigate via:
    • 2D NMR (COSY, HSQC) : Assigns overlapping signals .
    • High-resolution MS : Distinguishes isotopic patterns from contaminants .
  • Crystallinity variations : Amorphous vs. crystalline forms may alter IR spectra. Use differential scanning calorimetry (DSC) to assess polymorphism .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

Answer: The methoxy and morpholinoethoxy groups direct electrophiles to specific positions:

  • Methoxy group : Strongly activates the para position (C5) via electron donation.
  • Morpholinoethoxy group : Moderately activates the ortho position (C2) due to steric hindrance.
    To favor substitution at C5:
  • Use bulky electrophiles (e.g., tert-butyl chloride) to sterically block C2.
  • Conduct reactions at low temperatures (–10°C) to slow kinetic pathways .

Q. How does the morpholinoethoxy moiety influence biological activity, and what assays validate its role?

Answer: The morpholine group enhances solubility and bioavailability by:

  • Hydrogen bonding : Interacts with enzyme active sites (e.g., kinases).
  • Lipophilicity : Balances logP for membrane penetration.
    Assays to study its role include:
  • Enzyme inhibition : Compare IC₅₀ values of the parent compound vs. analogs lacking the morpholine group.
  • Molecular docking : Simulations (AutoDock Vina) predict binding affinities .
    Note: While direct biological data for this compound is limited, extrapolation from structurally related benzaldehydes (e.g., antimicrobial analogs) is common .

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